N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride
CAS No.:
Cat. No.: VC18429857
Molecular Formula: C22H25ClN2O2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25ClN2O2 |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H |
| Standard InChI Key | FXLPGOMPRYOMIL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=[N+](C=C5)[O-].Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride belongs to the class of nitrogen-containing heterocycles. Its IUPAC name, 4-pyridinecarboxamide-N-(4-tricyclo[3.3.1.1³,⁷]dec-1-ylphenyl)-1-oxide hydrochloride , reflects three critical structural elements:
-
Adamantyl group: A diamondoid hydrocarbon moiety conferring lipophilicity and metabolic stability.
-
Para-substituted phenyl ring: Serves as a planar scaffold for intermolecular interactions.
-
Isonicotinamide 1-oxide: A pyridine derivative with redox-active N-oxide functionality .
The hydrochloride salt form enhances aqueous solubility, crucial for pharmacological applications.
Table 1: Key Physicochemical Properties
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step route:
-
Adamantylation: Friedel-Crafts alkylation of benzene derivatives to install the adamantyl group.
-
Nucleophilic Acylation: Coupling of 4-aminophenyladamantane with isonicotinoyl chloride derivatives .
-
N-Oxidation: Treatment with peracids (e.g., mCPBA) to generate the 1-oxide functionality .
-
Salt Formation: Precipitation with hydrochloric acid.
Reaction monitoring typically employs HPLC (>95% purity thresholds) and NMR spectroscopy (δ 7.8–8.5 ppm for pyridine protons).
Spectroscopic Fingerprinting
-
¹H NMR: Distinct signals for adamantyl methylenes (δ 1.6–2.1 ppm), aromatic protons (δ 7.2–8.6 ppm), and amide NH (δ 10.2 ppm).
-
IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (N-O), and 3400 cm⁻¹ (N-H) .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 333.20, with isotopic pattern matching C₂₂H₂₅N₂O₂⁺ .
Biological Activity and Mechanism
Enzymatic Interactions
The compound’s N-oxide group enables redox cycling, a property exploited in hypoxia-activated prodrugs . Under low oxygen tension, enzymatic reduction generates reactive intermediates capable of:
-
Inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD⁺ biosynthesis.
-
Chelating transition metals in cytochrome P450 enzymes, modulating oxidative metabolism .
Table 2: Key Pharmacodynamic Parameters
| Parameter | Value/Observation | Source |
|---|---|---|
| NAMPT IC₅₀ | 85 nM (in vitro) | |
| Hypoxia Selectivity Ratio | 12:1 (vs. normoxia) | |
| Plasma Protein Binding | 92% (albumin-dependent) |
Cytotoxic Effects
In murine models, the compound demonstrates dose-dependent cytotoxicity:
-
IC₅₀ in HeLa cells: 18 μM (72 h exposure).
-
Apoptosis Induction: Caspase-3 activation peaks at 24 h post-treatment.
-
Cell Cycle Arrest: G1/S phase blockade correlated with p21 upregulation.
Toxicological Profile
Acute Toxicity
The Registry of Toxic Effects of Chemical Substances (RTECS) reports:
Metabolic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume